1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride: is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl-substituted precursors.
Cyclization: The key step involves the cyclization of these precursors under acidic conditions to form the tetrahydroisoquinoline core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant biological and pharmacological activities .
Scientific Research Applications
1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog with additional phenyl substitution.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups enhancing its pharmacological profile.
Uniqueness
1,2,3,4-Tetrahydro-1,2-diphenylisoquinoline hydrochloride is unique due to its dual phenyl substitution, which enhances its binding affinity and specificity for certain biological targets . This makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
96719-43-6 |
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Molecular Formula |
C21H20ClN |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
1,2-diphenyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H19N.ClH/c1-3-10-18(11-4-1)21-20-14-8-7-9-17(20)15-16-22(21)19-12-5-2-6-13-19;/h1-14,21H,15-16H2;1H |
InChI Key |
PDCAYAYVUCARHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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